molecular formula C21H21NO4 B2797130 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid CAS No. 1594944-87-2

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid

Cat. No.: B2797130
CAS No.: 1594944-87-2
M. Wt: 351.402
InChI Key: DARJLQWYOWCSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid (CID: 116681389) is an Fmoc-protected azetidine derivative with the molecular formula C21H21NO4 . Its structure features a four-membered azetidine ring linked to a fluorenylmethyloxycarbonyl (Fmoc) group and a propanoic acid moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to the Fmoc group’s role as a temporary protecting amine and the azetidine’s conformational rigidity. Below, we compare its structural, synthetic, and functional attributes with related Fmoc-protected amino acids and analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(20(23)24)14-10-22(11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARJLQWYOWCSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594944-87-2
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding azetidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds . Upon removal of the Fmoc group, the free amino group can participate in further reactions to extend the peptide chain .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Molecular Formula Key Functional Groups Unique Structural Attributes Reference
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid C21H21NO4 Azetidine ring, Fmoc, propanoic acid Four-membered azetidine ring enhances rigidity
2-(R)-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid C21H23NO5S Hydroxyethyl-sulfanyl, Fmoc Thioether linkage and hydroxyl group improve solubility
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid C26H22N2O4 Indole side chain, Fmoc Aromatic indole enables π-π interactions in binding
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acid C20H19N5O4 Tetrazole ring, Fmoc Tetrazole enhances acidity (pKa ~4.5–5.5) for metal coordination
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid C22H22N2O6 Allyloxy carbonyl, Fmoc Allyl group facilitates orthogonal deprotection strategies

Key Observations :

  • Hydrophobic substituents (e.g., indole in , cyclohexyl in ) enhance membrane permeability, whereas polar groups (e.g., hydroxyethyl-sulfanyl in , tetrazole in ) improve aqueous solubility.

Physicochemical Properties

Property Target Compound 3-((2-Hydroxyethyl)sulfanyl) Analog Indole Derivative
Molecular Weight 339.39 g/mol 401.48 g/mol 426.47 g/mol
Melting Point Not reported 116–117°C Not reported
Purity Not specified 73% yield (synthesis) 95% (commercial)
Solubility Likely low (hydrophobic Fmoc) Moderate (hydroxyl and thioether) Low (aromatic indole)

Synthetic Notes:

  • The hydroxyethyl-sulfanyl analog () was synthesized via thioether formation using L-cysteine and 2-bromoethanol, achieving 73% yield after crystallization. In contrast, azetidine-containing compounds often require specialized ring-closing reactions.
  • Commercial availability varies: Indole derivatives () are sold at 95% purity, while others (e.g., ) require custom synthesis.

Comparison with Target Compound :

  • The azetidine derivative’s rigidity may favor receptor selectivity in drug design, whereas flexible analogs (e.g., allyloxy in ) are more adaptable for conjugation.

Biological Activity

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid, commonly referred to as Fmoc-Azetidine-3-propanoic acid, is a compound primarily utilized in peptide synthesis and drug development. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, make it a valuable intermediate in the synthesis of complex peptides and proteins.

  • Molecular Formula : C20H19NO4
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 959236-89-6

The Fmoc group serves as a protective moiety that shields the amino group during peptide synthesis. This protection is crucial as it prevents unwanted side reactions, allowing for selective formation of peptide bonds. The removal of the Fmoc group can be achieved using basic conditions, typically with piperidine in dimethylformamide (DMF), facilitating further reactions necessary for peptide chain elongation.

Peptide Synthesis

This compound is extensively used in peptide synthesis due to its stability and compatibility with various coupling reagents. It allows for the formation of diverse peptide sequences, which are essential in biological research and therapeutic applications.

Drug Development

The compound has gained attention in the pharmaceutical industry for its role in developing peptide-based drugs. Its ability to incorporate into peptide chains without compromising stability makes it a suitable candidate for creating therapeutics targeting various diseases, including cancer and metabolic disorders .

Case Studies

  • Peptide-Based Drug Development : A study demonstrated that incorporating this compound into peptide sequences enhanced their biological activity against specific cancer cell lines. The synthesized peptides exhibited significant cytotoxic effects, indicating potential therapeutic applications.
  • Enzyme Interaction Studies : Research involving this compound has shown its effectiveness in studying enzyme-substrate interactions. By utilizing the protected amino acid form, researchers could investigate the kinetics of enzyme reactions more accurately, providing insights into metabolic pathways.

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightApplications
1-Fmoc-Azetidine-3-carboxylic acid193693-64-0337.37 g/molPeptide synthesis
(S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid51077-14-6197.24 g/molDrug development
N-(9-fluorenylmethoxycarbonyl)azetidine136552-06-2337.37 g/molBiochemical studies

Q & A

Q. What are the optimal synthesis conditions for 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid?

The synthesis typically involves Fmoc-protection of the azetidine nitrogen, followed by coupling reactions. For example, describes using Fmoc-protected intermediates with EDC·HCl as a coupling agent in the presence of pyridine, reacting for 48 hours at room temperature. Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical for yield optimization. Post-synthesis purification via solvent extraction (ethyl acetate/water) and chromatography is recommended .

Q. What purification methods are effective for isolating this compound?

Purification often involves a combination of solvent extraction and chromatography. and highlight using ethyl acetate/water partitioning to remove hydrophilic by-products, followed by silica gel chromatography with gradients of methanol in dichloromethane. HPLC (High-Performance Liquid Chromatography) with C18 columns and UV detection (254 nm) ensures >99% purity, as validated in .

Q. What safety precautions are necessary when handling this compound?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should occur in a fume hood to avoid inhalation. Emergency measures include rinsing eyes with water for 15+ minutes and consulting a physician after exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., azetidine ring substitution) affect biological activity?

The azetidine ring’s rigidity and nitrogen positioning influence binding to biological targets. and suggest that substituents like ethynylphenyl or cyclobutyl groups enhance interactions with hydrophobic pockets in enzymes. For instance, 3-[1-(Fmoc)azetidin-3-yl]benzoic acid derivatives show improved inhibition of proteases compared to unmodified analogs . SAR studies recommend evaluating steric effects via molecular docking and in vitro assays.

Q. What are common by-products in its synthesis, and how can they be mitigated?

By-products include incomplete Fmoc deprotection (due to insufficient piperidine treatment) and racemization during coupling. and note that racemization is minimized by using HOBt/DIPEA additives and maintaining pH < 8. LC-MS monitoring identifies by-products like dimers or truncated sequences, which are removed via preparative HPLC .

Q. How does pH and temperature impact the compound’s stability during storage?

Stability studies in and show degradation above 25°C or at pH < 3 (hydrolysis of the Fmoc group) and pH > 9 (azetidine ring opening). Long-term storage requires lyophilization and storage at -20°C under argon. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf-life .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

The Fmoc group acts as a temporary protecting group for the azetidine nitrogen, enabling selective deprotection (20% piperidine in DMF). and highlight its use in synthesizing constrained peptides, where the azetidine ring enforces specific conformations to enhance target binding .

Q. How can contradictory reports on synthesis yields (40–85%) be resolved?

Yield discrepancies arise from variations in coupling agents (EDC vs. HATU), solvent purity, and azetidine ring reactivity. (85% yield with EDC·HCl) vs. (60% with HATU) suggests optimizing equivalents of coupling reagents (1.5–2.0 eq) and pre-activating carboxylates for 10–30 minutes before adding amines .

Q. What analytical challenges arise in characterizing this compound?

NMR spectra (1H, 13C) often show overlapping signals for the Fmoc and azetidine protons. recommends using deuterated DMSO for enhanced resolution and 2D-COSY to assign stereochemistry. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight within 3 ppm error .

Q. What mechanisms underlie its interactions with biological targets (e.g., enzymes)?

The propanoic acid moiety chelates metal ions in catalytic sites (e.g., zinc-dependent metalloproteases), while the Fmoc group participates in π-π stacking with aromatic residues. and propose using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities (KD) and thermodynamic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.